molecular formula C16H14N2O2S B12607488 2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione CAS No. 650635-81-7

2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione

Cat. No.: B12607488
CAS No.: 650635-81-7
M. Wt: 298.4 g/mol
InChI Key: SBWVXENYQXMRHO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione is an organic compound with a complex structure. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione typically involves the condensation of 2,5-dimethyl-1,3-benzothiazole-4,7-dione with 4-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroquinones.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroquinones.

Scientific Research Applications

2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,3-benzothiazole-4,7-dione: A precursor in the synthesis of the target compound.

    4-Methylaniline: An aromatic amine used in the synthesis of the target compound.

    Benzothiazole derivatives: A class of compounds with similar structures and diverse biological activities.

Uniqueness

2,5-Dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione is unique due to its specific substitution pattern and the presence of both benzothiazole and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

650635-81-7

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2,5-dimethyl-6-(4-methylanilino)-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C16H14N2O2S/c1-8-4-6-11(7-5-8)18-12-9(2)14(19)13-16(15(12)20)21-10(3)17-13/h4-7,18H,1-3H3

InChI Key

SBWVXENYQXMRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C

Origin of Product

United States

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